molecular formula C21H21N3O4 B11034959 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11034959
M. Wt: 379.4 g/mol
InChI Key: SMQKAFDZAGMGJT-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core and a benzodioxepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with additional hydrogen atoms .

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of a quinazolinone core and a benzodioxepine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H21N3O4/c1-13(2)24-12-22-17-6-5-15(11-16(17)21(24)26)23-20(25)14-4-7-18-19(10-14)28-9-3-8-27-18/h4-7,10-13H,3,8-9H2,1-2H3,(H,23,25)

InChI Key

SMQKAFDZAGMGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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